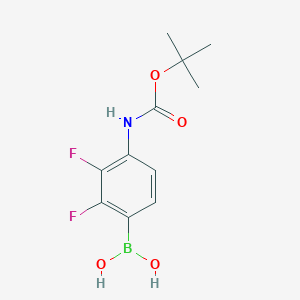

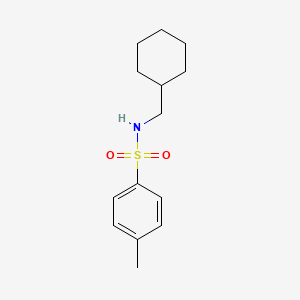

![molecular formula C18H12N2O2 B2869282 4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 439095-23-5](/img/structure/B2869282.png)

4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fused pyridine derivatives, such as the one you mentioned, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Synthesis Analysis

Fused pyridine derivatives are frequently used structures in drug research . Furopyridine synthesis, for example, was first reported almost a century ago . A method for the synthesis of new fused derivatives of 4-(fur-2-yl)pyrano[4,3-b]pyridines was developed by hydrolysis of 2-chloro-4-(2-furyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile .Molecular Structure Analysis

The molecular structure of these compounds is complex and varies depending on the specific derivative. For example, 3-Pyridinecarbonitrile has a molecular weight of 104.1094 , while Pyridine-3,4-dicarbonitrile has a molecular weight of 129.1188 .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. For example, 2-amino-4,5-dihydro-4-arylpyrano[2,3-b]pyrazole-5-carbonitrile was produced through a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetate, and malononitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, 2,4-Diamino-5-(4-(dimethylamino)-2-hydroxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile has a melting point of 286–288 °C .Aplicaciones Científicas De Investigación

Potential as SARS-CoV-2 Inhibitors :

- A study by Venkateshan et al. (2020) explored derivatives of this compound for their potential as inhibitors of SARS-CoV-2 RdRp. The research involved molecular docking analysis and predictions of drug-like behaviors, highlighting the compound's relevance in antiviral research.

Synthesis and Spectroscopic Analysis :

- Research by Cetina et al. (2010) focused on the synthesis of pyridine derivatives, including the 4-(2-furyl) variant. The study analyzed their structural features through spectroscopic methods, contributing to the understanding of their chemical properties.

Topoisomerase Inhibitory Activity and Anticancer Potential :

- Kadayat et al. (2015) investigated 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives, including those with furyl moieties, for their topoisomerase inhibitory activity and cytotoxicity against human cancer cell lines. This work is significant in the search for new anticancer agents.

Electrochemical Properties :

- The electrochemical properties of derivatives of 5-oxo-1,4-dihydroindeno[1,2-b]pyridine were studied by Kadysh et al. (1992). This research is important for understanding the compound's potential in electrochemical applications.

Corrosion Inhibition in Metal Surfaces :

- A study by Sudheer & Quraishi (2015) explored the use of pyridine derivatives as corrosion inhibitors on copper surfaces. Such studies are crucial in materials science, particularly in protecting metals from corrosion.

Optical and Structural Properties :

- El-Menyawy et al. (2020) conducted a study on pyridine derivatives focusing on their optical and structural properties. This kind of research is vital in developing materials with specific optical characteristics.

Mecanismo De Acción

Target of Action

The compound, also known as 4-(furan-2-yl)-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carbonitrile, is part of a series of pyridine and thienopyridine derivatives that have been designed, synthesized, and tested as antimicrobial agents . The primary targets of this compound are microbial strains such as E. coli, B. mycoides, and C. albicans .

Mode of Action

The compound interacts with its targets by inhibiting their growth. For instance, one of the compounds in this series demonstrated significant antimicrobial activity against B. mycoides and C. albicans . .

Biochemical Pathways

The compound affects the biochemical pathways necessary for the growth and survival of the targeted microbial strains. By inhibiting these pathways, the compound prevents the microbes from proliferating, thereby exerting its antimicrobial effects

Result of Action

The result of the compound’s action is the inhibition of microbial growth. This is evidenced by the antimicrobial activity of the compound against strains like E. coli, B. mycoides, and C. albicans

Safety and Hazards

As with any chemical compound, safety and hazards must be considered. For example, for Furo[3,2-c]pyridine-4-carbonitrile, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(furan-2-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c1-10-13(9-19)15(14-7-4-8-22-14)16-17(20-10)11-5-2-3-6-12(11)18(16)21/h2-8,15,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAMUUBYLVMQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CO4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

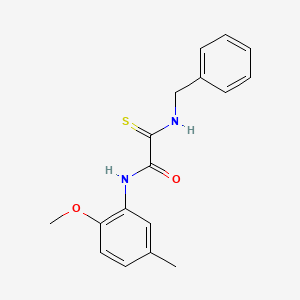

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2869205.png)

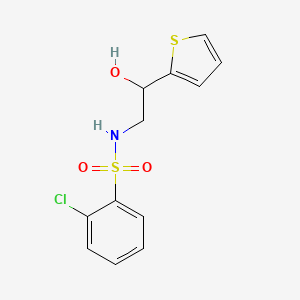

![2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal](/img/structure/B2869206.png)

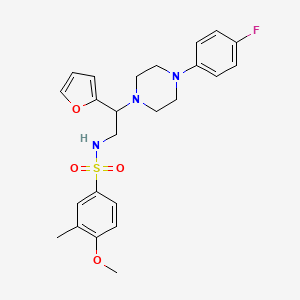

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2869209.png)

![(4Ar,7aS)-4a-methyl-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine;hydrochloride](/img/structure/B2869212.png)

![6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2869214.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide](/img/structure/B2869218.png)

![5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine;hydrochloride](/img/structure/B2869219.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2869220.png)

![N-(2,4-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2869221.png)